6-Methoxy-1,4-diazepane dihydrochloride
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Overview
Description
6-Methoxy-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C6H14N2O·2HCl. It is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in scientific research and as an intermediate in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4-diazepane dihydrochloride typically involves the reaction of 1,4-diazepane with methoxy-substituted reagents under controlled conditions. One common method includes the alkylation of 1,4-diazepane with methoxyalkyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 6-hydroxy-1,4-diazepane.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or amines (e.g., aniline) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-methoxy-1,4-diazepane-2-carboxylic acid.
Reduction: Formation of 6-hydroxy-1,4-diazepane.
Substitution: Formation of 6-halogenated or 6-amino-1,4-diazepane derivatives.
Scientific Research Applications
6-Methoxy-1,4-diazepane dihydrochloride is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Used in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: The parent compound without the methoxy group.
6-Hydroxy-1,4-diazepane: A hydroxylated derivative.
6-Halogenated-1,4-diazepane: Halogen-substituted derivatives.
Uniqueness
6-Methoxy-1,4-diazepane dihydrochloride is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility, reactivity, and potential biological activity compared to its analogs .
Properties
IUPAC Name |
6-methoxy-1,4-diazepane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-9-6-4-7-2-3-8-5-6;;/h6-8H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWCIQZSKKUQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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